Cas no 4596-16-1 (17a-Hydroxyprogesterone Heptanoate)
17a-Hydroxyprogesterone Heptanoate Chemical and Physical Properties
Names and Identifiers
-
- Pregn-4-ene-3,20-dione,17-[(1-oxoheptyl)oxy]- (9CI)
- 17-hydroxypregn-4-ene-3,20-dione 17-heptanoate
- 17alpha-Hydroxyprogesterone heptylate
- 17-Hydroxyprogesterone heptanoate
- 3,20-dioxopregn-4-en-17-yl heptanoate
- Hydroxyprogesterone heptanoate
- NS00031571
- [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate
- EINECS 224-995-8
- Pregn-4-ene-3,20-dione, 17-hydroxy-, heptanoate
- 17.ALPHA.-HEPTYLOYLPREGN-4-ENE-3,20-DIONE
- DTXSID70196666
- HGN17RX8K8
- HYDROXYPROGESTERONE ENANTATE
- SCHEMBL353516
- PROGESTERONE, 17-HYDROXY-, HEPTANOATE
- Q21098965
- PROGESTERONE HEPTANOATE [WHO-DD]
- 17.ALPHA.-HYDROXYPROGESTERONE HEPTANOATE
- UNII-HGN17RX8K8
- AKOS015969761
- 17Alpha-Hydroxyprogesterone Heptanoate
- HYDROXYPROGESTERONE ENANTATE [WHO-DD]
- 4596-16-1
- HEPTANOIC ACID, ESTER WITH 17-HYDROXYPREGN-4-ENE-3,20-DIONE
- Pregn-4-ene-3,20-dione, 17-((1-oxoheptyl)oxy)-
- 17a-Hydroxyprogesterone Heptanoate
-
- Inchi: 1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22-,23+,24+,26+,27+,28+/m1/s1
- InChI Key: NKJYZYWCGKSMSV-BDPSOKNUSA-N
- SMILES: O(C(CCCCCC)=O)[C@]1(C(C)=O)CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O
Computed Properties
- Exact Mass: 442.30846
- Monoisotopic Mass: 442.30830982g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 812
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 60.4Ų
Experimental Properties
- PSA: 60.44
17a-Hydroxyprogesterone Heptanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H961910-25mg |
17a-Hydroxyprogesterone Heptanoate |
4596-16-1 | 25mg |
$ 68.00 | 2023-04-15 | ||
| TRC | H961910-50mg |
17a-Hydroxyprogesterone Heptanoate |
4596-16-1 | 50mg |
$ 131.00 | 2023-04-15 | ||
| TRC | H961910-100mg |
17a-Hydroxyprogesterone Heptanoate |
4596-16-1 | 100mg |
$ 244.00 | 2023-09-07 | ||
| TRC | H961910-250mg |
17a-Hydroxyprogesterone Heptanoate |
4596-16-1 | 250mg |
$ 566.00 | 2023-04-15 | ||
| A2B Chem LLC | AG29981-100mg |
17-hydroxypregn-4-ene-3,20-dione 17-heptanoate |
4596-16-1 | 100mg |
$354.00 | 2024-04-20 |
17a-Hydroxyprogesterone Heptanoate Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on 17a-Hydroxyprogesterone Heptanoate
17a-Hydroxyprogesterone Heptanoate (CAS No. 4596-16-1): A Comprehensive Overview
17a-Hydroxyprogesterone Heptanoate, a derivative of the naturally occurring hormone progesterone, is a compound of significant interest in the field of pharmaceutical chemistry and endocrinology. The chemical structure of this molecule features a heptanoate ester group attached to the 17α-hydroxyl position of progesterone, which confers unique pharmacokinetic and pharmacodynamic properties. With a CAS number of 4596-16-1, this compound has been extensively studied for its potential therapeutic applications, particularly in the management of hormonal disorders and reproductive health.
The 17a-Hydroxyprogesterone Heptanoate molecule is characterized by its high lipophilicity due to the presence of the heptanoate side chain, which enhances its solubility in lipophilic environments. This property is particularly advantageous in formulations designed for oral or transdermal delivery, as it facilitates better absorption and distribution throughout the body. The compound's stability under various conditions makes it a suitable candidate for long-term therapeutic use.
In recent years, research on 17a-Hydroxyprogesterone Heptanoate has focused on its role in reproductive medicine and gynecology. Studies have demonstrated its potential in regulating the menstrual cycle and managing conditions such as endometriosis and uterine fibroids. The compound's ability to modulate progesterone receptor activity without significant androgenic side effects has made it a promising candidate for therapeutic intervention. Additionally, its structural similarity to natural progesterone allows for a lower risk of adverse effects compared to synthetic alternatives.
One of the most intriguing aspects of 17a-Hydroxyprogesterone Heptanoate is its mechanism of action. Unlike unmodified progesterone, which has a relatively short half-life, the heptanoate ester increases the metabolic stability of the hormone. This extended half-life allows for more consistent blood levels over time, reducing the frequency of dosing required. Such pharmacokinetic advantages are particularly beneficial for patients who require long-term treatment.
The compound has also been explored in preclinical studies for its potential anti-inflammatory and immunomodulatory properties. Research suggests that 17a-Hydroxyprogesterone Heptanoate may interact with various cellular pathways involved in inflammation regulation, making it a candidate for treating chronic inflammatory conditions. These findings open up new avenues for therapeutic development beyond traditional reproductive health applications.
Recent advancements in drug delivery systems have further enhanced the potential of 17a-Hydroxyprogesterone Heptanoate. Nanoparticle-based formulations have been developed to improve bioavailability and target specificity, allowing for more efficient delivery to target tissues. These innovations are particularly relevant in treating localized conditions such as endometriosis, where precise targeting is crucial.
The synthesis of 17a-Hydroxyprogesterone Heptanoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic techniques, including enzymatic catalysis and flow chemistry, have improved the efficiency and scalability of production processes. These advancements are essential for meeting the growing demand for high-quality pharmaceutical intermediates like this compound.
In clinical trials, 17a-Hydroxyprogesterone Heptanoate has shown promising results in managing hormonal imbalances associated with various gynecological disorders. Patients treated with this compound have reported improvements in symptoms such as menstrual irregularities and pain associated with endometriosis. The compound's ability to provide sustained hormonal support makes it an attractive option for patients seeking effective long-term management solutions.
The future prospects of 17a-Hydroxyprogesterone Heptanoate are bright, with ongoing research exploring new therapeutic applications and delivery methods. Collaborative efforts between academia and industry are driving innovation in this field, leading to more personalized and effective treatments for patients worldwide. As our understanding of hormonal mechanisms continues to evolve, compounds like 17a-Hydroxyprogesterone Heptanoate will play an increasingly important role in modern medicine.
4596-16-1 (17a-Hydroxyprogesterone Heptanoate) Related Products
- 2203-97-6(Hydrocortisone hemisuccinate)
- 1107-99-9(Prednisolone Pivalate)
- 2920-86-7(Prednisolone hemisuccinate)
- 808-48-0(Desoxycorticosterone pivalate)
- 1169-49-9(Testosterone isobutyrate)
- 50-04-4(Cortisone acetate)
- 2701-50-0(6-Deschloro Cyproterone Acetate)
- 595-33-5(Megestrol acetate)
- 630-56-8(Hydroxyprogesterone caproate)
- 50-03-3(Hydrocortisone acetate)